Cas no 1806175-03-0 (3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine)

3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, which imparts distinct physicochemical properties. The presence of difluoromethyl, methoxy, methyl, and trifluoromethoxy functional groups enhances its stability and reactivity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. Its fluorinated structure contributes to improved lipophilicity and metabolic resistance, which are advantageous in the development of bioactive compounds. The compound's precise molecular architecture allows for selective interactions in targeted applications, such as crop protection agents or specialty chemicals. Its synthetic versatility and functional group compatibility further underscore its utility in advanced organic synthesis.
3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine structure
1806175-03-0 structure
Product name:3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine
CAS No:1806175-03-0
MF:C9H8F5NO2
MW:257.157340049744
CID:4838558

3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine
    • Inchi: 1S/C9H8F5NO2/c1-4-3-5(17-9(12,13)14)6(7(10)11)8(15-4)16-2/h3,7H,1-2H3
    • InChI Key: UJNKUKHDPARYGG-UHFFFAOYSA-N
    • SMILES: FC(C1C(=NC(C)=CC=1OC(F)(F)F)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 248
  • XLogP3: 3.4
  • Topological Polar Surface Area: 31.4

3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029087789-1g
3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine
1806175-03-0 97%
1g
$1,564.50 2022-03-31

3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine Related Literature

Additional information on 3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine

Introduction to 3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1806175-03-0) and Its Applications in Modern Chemical Biology

3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine, identified by its CAS number 1806175-03-0, is a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine class, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and utility in drug development. The presence of multiple fluorinated and methoxy substituents in its molecular framework endows it with unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The structural features of 3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine include a pyridine core substituted with a difluoromethyl group at the C3 position, a methoxy group at the C2 position, a methyl group at the C6 position, and a trifluoromethoxy group at the C4 position. These substituents not only influence the compound's solubility, reactivity, and metabolic stability but also play a crucial role in modulating its interactions with biological targets. The incorporation of fluorine atoms, in particular, is well-documented for enhancing binding affinity and selectivity in drug candidates, a phenomenon attributed to the strong electronegativity and small size of fluorine atoms.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated pyridines as key components in drug discovery. The compound 3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine exemplifies this trend, as it has been utilized in various research endeavors aimed at developing small-molecule inhibitors for therapeutic applications. For instance, studies have demonstrated its potential as a precursor in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The electron-withdrawing nature of the difluoromethyl and trifluoromethoxy groups enhances the compound's ability to interact with protein targets, thereby improving its pharmacological efficacy.

One of the most compelling aspects of 3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine is its versatility in serving as a building block for more complex molecular architectures. Researchers have leveraged its scaffold to design derivatives with enhanced bioavailability and improved pharmacokinetic profiles. The methoxy and methyl groups contribute to steric hindrance, which can be strategically employed to optimize binding interactions within biological systems. Furthermore, the compound's stability under various chemical conditions makes it suitable for long-term storage and multiple synthetic transformations, facilitating its use in high-throughput screening campaigns.

The application of computational chemistry has further accelerated the development of novel derivatives of 3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine. Molecular modeling techniques have been employed to predict how different substituents might influence the compound's binding affinity to target proteins. These simulations have provided valuable insights into optimizing molecular geometry and electronic properties for enhanced therapeutic effects. For example, studies have shown that modifications at the C5 position could further enhance activity against specific enzymes implicated in metabolic disorders.

Recent advancements in green chemistry have also influenced the synthesis of 3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine. Researchers are increasingly adopting sustainable methodologies to minimize waste and reduce environmental impact. Catalytic processes that employ transition metals have been particularly effective in constructing complex pyridine derivatives with high yields and selectivity. Such innovations align with global efforts to promote environmentally responsible chemical synthesis while maintaining high standards of product quality.

The compound's potential extends beyond traditional pharmaceutical applications into agrochemicals and specialty chemicals. The unique combination of fluorinated and methoxy groups makes it an attractive candidate for developing pesticides with improved efficacy and reduced environmental persistence. Additionally, its role as an intermediate in fine chemical synthesis underscores its importance in industrial chemistry, where precision and scalability are paramount.

In conclusion, 3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1806175-03-0) represents a significant advancement in chemical biology and pharmaceutical research. Its structural complexity and functional diversity make it a versatile tool for drug discovery, while its compatibility with modern synthetic techniques ensures its continued relevance in scientific innovation. As research progresses, this compound is likely to play an even greater role in developing next-generation therapeutics that address unmet medical needs.

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